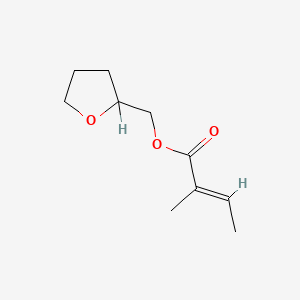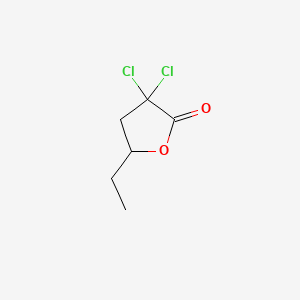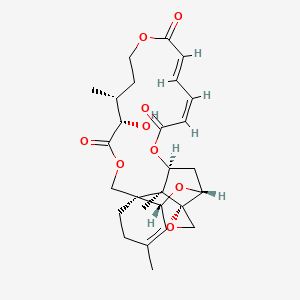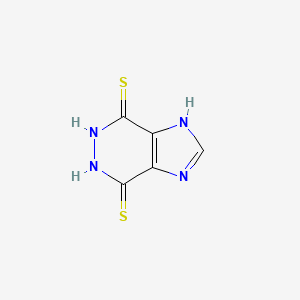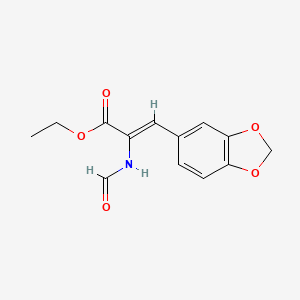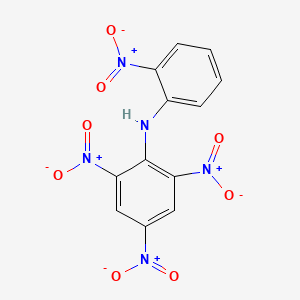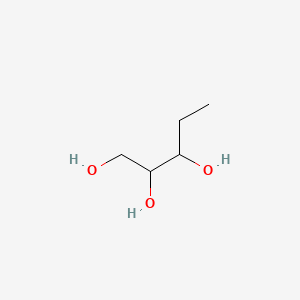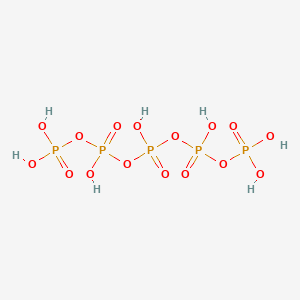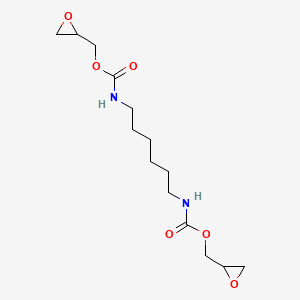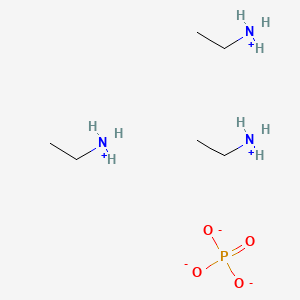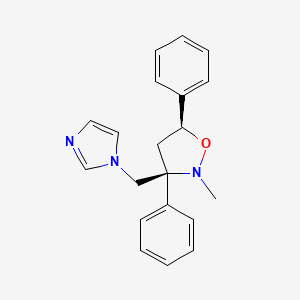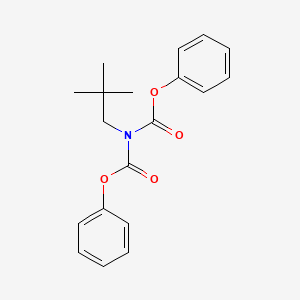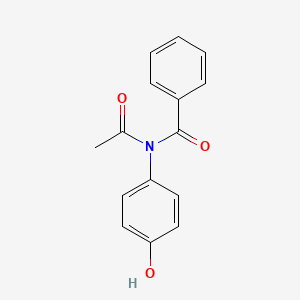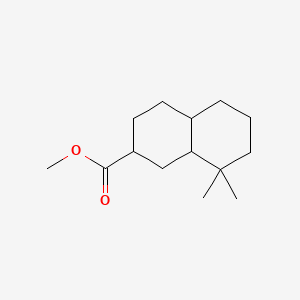
Methyl octahydro-8,8-dimethyl-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octahydro-8,8-dimethyl-2-naphthoate is a heterocyclic organic compound with the molecular formula C14H22O2. It is also known by its IUPAC name, methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate . This compound is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-8,8-dimethyl-2-naphthoate involves several steps, typically starting with the preparation of the naphthalene ring system. The process includes hydrogenation and esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-8,8-dimethyl-2-naphthoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Methyl octahydro-8,8-dimethyl-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl octahydro-8,8-dimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl octahydro-8,8-dimethyl-1-naphthoate: Similar in structure but differs in the position of the ester group.
Methyl octahydro-8,8-dimethyl-3-naphthoate: Another structural isomer with different properties.
Uniqueness
Methyl octahydro-8,8-dimethyl-2-naphthoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications .
Properties
CAS No. |
93840-14-3 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
methyl 8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H24O2/c1-14(2)8-4-5-10-6-7-11(9-12(10)14)13(15)16-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
RMMKMJKKPAEWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1CC(CC2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



